molecular formula C11H10ClNO2 B051148 Ethyl 2-(4-chlorophenyl)-2-cyanoacetate CAS No. 15032-43-6

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

Cat. No.: B051148
CAS No.: 15032-43-6
M. Wt: 223.65 g/mol
InChI Key: NZMYLLIHPJDUNT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H10ClNO2 It is a derivative of cyanoacetic acid and contains a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 4-chlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Solvents like toluene or dichloromethane are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-chlorophenyl)-2-cyanoacetic acid.

    Reduction: 2-(4-chlorophenyl)-2-aminoacetate.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacetate: Lacks the chlorophenyl group, making it less lipophilic.

    Methyl 2-(4-chlorophenyl)-2-cyanoacetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-(4-chlorophenyl)-2-cyanoacetamide: Contains an amide group instead of an ester.

Uniqueness

This compound is unique due to the presence of both the chlorophenyl and cyano groups, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMYLLIHPJDUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289823
Record name Ethyl 4-chloro-α-cyanobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15032-43-6
Record name Ethyl 4-chloro-α-cyanobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15032-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-α-cyanobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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